molecular formula C20H24N6O3S2 B2819026 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105201-52-2

2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2819026
CAS No.: 1105201-52-2
M. Wt: 460.57
InChI Key: CPUFLPUOEWEJNJ-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a piperazine moiety bearing an indole-3-carbonyl group. A thioether linkage connects this core to an acetamide group with a 2-methoxyethyl substituent. This structure combines pharmacophoric elements associated with anticancer and enzyme inhibitory activities:

  • 1,3,4-Thiadiazole: Enhances metabolic stability and facilitates π-π interactions with biological targets .
  • Indole-3-carbonyl: Known for modulating kinase and receptor binding via hydrophobic and hydrogen-bonding interactions .
  • Methoxyethyl acetamide: Improves solubility and pharmacokinetic properties compared to bulkier substituents .

Properties

IUPAC Name

2-[[5-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S2/c1-29-11-6-21-17(27)13-30-20-24-23-19(31-20)26-9-7-25(8-10-26)18(28)15-12-22-16-5-3-2-4-14(15)16/h2-5,12,22H,6-11,13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUFLPUOEWEJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that integrates indole, piperazine, and thiadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure features:

  • An indole ring that is often associated with antitumor effects.
  • A piperazine ring which is known for its pharmacological versatility.
  • A thiadiazole ring that contributes to the compound's biological activity.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Protein Kinases : The presence of the indole moiety suggests potential inhibition of kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Activity : The thiadiazole component has been linked to antimicrobial properties against various pathogens.

Antimicrobial Activity

Thiadiazole derivatives have shown notable antimicrobial properties. A review highlighted that several thiadiazole-containing compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria . This suggests that our target compound may also possess similar antimicrobial capabilities.

Case Studies

  • Study on Indole Derivatives : A study reported that indole-based compounds could inhibit CDK1 with an IC50 value as low as 0.86 µM, indicating strong antitumor activity .
  • Evaluation of Thiadiazole Compounds : Another investigation into 1,3,4-thiadiazole derivatives found significant antiproliferative effects against various cancer cell lines, reinforcing the potential of thiadiazole-containing compounds in cancer therapy .

Data Summary

Biological ActivityTargetIC50 (µM)Reference
AnticancerSUIT-25.11
AnticancerCapan-110.8
AntimicrobialVarious Bacteria-

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The 2-methoxyethyl group may confer better aqueous solubility compared to methylisoxazole (7) or benzothiazole (BZ-IV) substituents .

Physicochemical Properties

Table 2: Melting Points and Spectroscopic Data
Compound Name / ID Melting Point (°C) IR (C=O, C=N) (cm⁻¹) $^1$H NMR (δ, ppm) Highlights Reference
Target Compound Not reported ~1700 (C=O), ~1600 (C=N) Indole NH (~10.5), methoxyethyl CH₃O (~3.3), piperazine CH₂ (~2.5–3.5)
4g 203–205 1680 (C=O), 1595 (C=N) Aromatic H (~7.2–7.8), piperazine CH₂ (~3.1)
4h 180–182 1675 (C=O), 1580 (C=N) Furan C=O (~7.5), piperazine CH₂ (~3.0)
BZ-IV Not reported 1650 (C=O), 1550 (C=N) Benzothiazole H (~7.5–8.0), piperazine CH₃ (~2.3)

Key Observations :

  • The target’s indole NH proton is expected downfield (~10.5 ppm), similar to indole derivatives in .
  • Lower melting points in furan-substituted analogs (4h) suggest reduced crystallinity compared to chlorophenyl derivatives (4g) .

Key Observations :

  • The indole-3-carbonyl group in the target compound may mimic the tubulin-binding activity of colchicine-site inhibitors, as seen in 4g–4i .
  • Methoxyethyl substituents, unlike bulkier groups (e.g., benzothiazole in BZ-IV), may reduce off-target interactions while maintaining solubility .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of piperazine derivatives with indole-3-carbonyl groups under reflux in polar aprotic solvents (e.g., DMSO or DMF) .
  • Step 2 : Thiadiazole ring formation via cyclization of thiosemicarbazide intermediates, often catalyzed by phosphorus oxychloride .
  • Step 3 : Thioether linkage formation between the thiadiazole and acetamide moieties using coupling agents like EDCI/HOBt .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating high-purity products .

Q. How is the structural identity and purity of this compound confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of indole, piperazine, and thiadiazole groups. For example, the indole NH proton appears as a singlet near δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Purity >95% is ensured via reverse-phase HPLC (C18 column, gradient: acetonitrile/water with 0.1% TFA) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Systematic Substitution : Modify indole (e.g., halogenation at position 5), piperazine (e.g., alkylation), or thiadiazole (e.g., methyl/ethyl groups) to evaluate effects on bioactivity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like DNA topoisomerases or tubulin .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., indole’s π-π stacking, thiadiazole’s hydrogen bonding) using Schrödinger Suite .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Impurity Analysis : Recheck purity via LC-MS; trace impurities (e.g., unreacted intermediates) may antagonize activity .
  • Orthogonal Assays : Validate results using alternate methods (e.g., apoptosis via flow cytometry alongside MTT) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification :
  • SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., kinase panels) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via HPLC .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .
  • Light/Temperature Sensitivity : Store at 4°C, 25°C, and 40°C with/without light exposure; monitor via TLC .

Q. What considerations are critical for designing in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEG-400/saline for solubility; assess bioavailability via IV/PO administration .
  • Toxicity Screening : Acute toxicity in rodents (LD₅₀ determination) and histopathology .
  • PK/PD Parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and tissue distribution via LC-MS/MS .

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